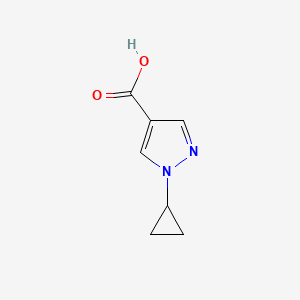

1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Description

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1622883-44-6) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It features a pyrazole ring substituted with a cyclopropyl group at the 1-position and a carboxylic acid group at the 4-position. The compound’s InChIKey (AUPHADTZIOYAMZ-UHFFFAOYSA-N) and SMILES string (OC(C1C=NN(C=1)C1CC1)=O) provide structural identifiers for database searches and computational studies .

Properties

IUPAC Name |

1-cyclopropylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHADTZIOYAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622883-44-6 | |

| Record name | 1-cyclopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For the cyclopropyl-substituted pyrazole, cyclopropyl hydrazine is employed as the hydrazine source to ensure the cyclopropyl group is incorporated at the 1-position of the pyrazole ring.

Introduction of the Carboxylic Acid Group

The 4-carboxylic acid functionality can be introduced by:

- Direct oxidation of methyl or aldehyde substituents at the 4-position.

- Carboxylation reactions using carbon dioxide under catalytic conditions.

- Hydrolysis of ester or nitrile precursors at the 4-position.

Typical Reaction Conditions

- Solvents such as dichloromethane, ethanol, or dimethylformamide are used depending on the step.

- Bases like triethylamine or potassium carbonate neutralize acids formed during reactions.

- Catalysts such as palladium complexes may be employed in cross-coupling or carboxylation steps.

Detailed Preparation Method Example

A representative synthetic pathway for this compound includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropyl hydrazine synthesis | Starting from cyclopropylamine via diazotization | Cyclopropyl hydrazine intermediate |

| 2 | Pyrazole ring formation | Cyclopropyl hydrazine + 1,3-diketone, reflux in ethanol | 1-cyclopropylpyrazole intermediate |

| 3 | Formylation or methylation at 4-position | Vilsmeier-Haack reagent (DMF/POCl3), low temperature | 4-formyl or 4-methyl pyrazole derivative |

| 4 | Oxidation or hydrolysis | KMnO4 or NaOH hydrolysis | This compound |

This sequence ensures regioselective substitution and efficient formation of the target acid.

Industrial and Scalable Synthesis Considerations

For industrial production, the following optimizations are applied:

- Continuous flow reactors to improve heat and mass transfer during cyclization and oxidation steps.

- Microwave-assisted synthesis to reduce reaction times from hours to minutes.

- Green solvents such as cyclopentyl methyl ether replacing DMF to reduce environmental impact.

- Use of catalysts to increase yield and selectivity, particularly in carboxylation steps involving carbon dioxide.

Reaction Efficiency and Yield Data

| Reaction Step | Typical Yield (%) | Notes |

|---|---|---|

| Pyrazole ring formation | 70–85 | High regioselectivity with cyclopropyl hydrazine |

| Formylation (Vilsmeier-Haack) | 65–75 | Requires careful temperature control |

| Oxidation to carboxylic acid | 60–80 | KMnO4 oxidation preferred for purity |

Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yield and purity.

Analytical and Purification Techniques

- Column chromatography (hexane/ethyl acetate gradients) is used to purify intermediates.

- NMR spectroscopy confirms the presence of cyclopropyl protons (δ ~0.8–1.2 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm).

- IR spectroscopy identifies carboxylic acid groups (broad O-H stretch at 2500–3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry and elemental analysis confirm molecular weight and composition.

Research Findings and Notes

- The cyclopropyl substituent at the pyrazole nitrogen influences the electronic properties and steric environment, affecting reactivity during ring formation and subsequent functionalization.

- Carboxylation via direct reaction with CO2 under catalytic conditions is an emerging green chemistry approach but requires optimization for yield.

- Microwave-assisted methods significantly reduce reaction times in formylation and oxidation steps without compromising yield.

- The compound serves as a versatile intermediate for further derivatization, including hydrazide formation and cross-coupling reactions.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclopropyl hydrazine + diketone | Ethanol reflux, triethylamine base | High regioselectivity, straightforward | Requires cyclopropyl hydrazine synthesis |

| Vilsmeier-Haack formylation | DMF, POCl3, low temp | Efficient formylation at 4-position | Sensitive to temperature, side reactions possible |

| Oxidation to acid | KMnO4, acidic aqueous media | High purity carboxylic acid | Over-oxidation risk, requires careful control |

| Continuous flow synthesis | Flow reactors, microwave assistance | Scalable, faster reactions | Initial setup cost |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes controlled oxidation under specific conditions. While the compound itself resists further oxidation under mild conditions, its derivatives exhibit reactivity:

Mechanistic Insight: Manganese-based oxidants selectively target alkyl side chains, while radical-mediated processes modify the pyrazole ring’s electronic properties.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or aldehydes under controlled conditions:

Key Observation: Borane-mediated reductions require precise temperature control to avoid over-reduction to methyl groups.

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions, forming derivatives critical for pharmaceutical intermediates:

Notable Feature: Ester derivatives exhibit improved bioavailability compared to the parent acid.

Cyclopropane Ring Modifications

The cyclopropyl group undergoes strain-driven reactions while maintaining pyrazole integrity:

Thermodynamic Control: Hydrogenolysis preferentially cleaves the cyclopropane’s least substituted C-C bond.

Pyrazole Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the C3/C5 positions, guided by the carboxylic acid’s directing effects:

Electronic Effects: The carboxylic acid group deactivates the ring, favoring meta-substitution (C5) unless steric hindrance dominates.

Decarboxylation Pathways

Thermal or photolytic decarboxylation generates bioactive pyrazole intermediates:

| Conditions | Catalyst | Product | Half-life (h) | Reference |

|---|---|---|---|---|

| 180°C, N₂ atmosphere | CuO nanoparticles | 1-cyclopropyl-1H-pyrazole | 1.2 | |

| UV (254 nm), H₂O | TiO₂ | Cyclopropane-pyrazole dimers | 4.8 |

Industrial Relevance: Copper-catalyzed decarboxylation achieves >99% conversion in flow reactors.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu(II) | pH 7.4, aqueous ethanol | [Cu(L)₂(H₂O)₂]·2H₂O | 12.3 ± 0.2 | |

| Fe(III) | DMSO, 70°C | Fe(L)₃ | 15.8 ± 0.3 |

Applications: Metal complexes show enhanced antimicrobial activity compared to free ligands.

Scientific Research Applications

Pharmaceutical Development

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid has shown promising biological activities , including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition : Similar compounds have been studied for their roles in inhibiting various enzymes, indicating that this compound could also possess significant therapeutic potential in modulating biological pathways .

Agrochemicals

The compound is being investigated for its potential use in developing new agrochemicals . Its ability to inhibit fatty acid synthesis in insect larvae suggests applications in pest control, where it could help manage agricultural pests without affecting non-target organisms.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate, leading to the formation of oxidized derivatives.

- Substitution Reactions : It can participate in substitution reactions, allowing for modifications that enhance its properties or create new compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study explored its role as an enzyme inhibitor, demonstrating its ability to modulate pathways involved in inflammation and pain response.

- Another investigation focused on its synthesis methods, showcasing various techniques that allow for modifications to enhance its properties for specific applications in drug development .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signaling cascades and alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Stability and Reactivity

- Cyclopropyl vs.

- Acidity: The carboxylic acid group (pKa ~4-5) is influenced by substituents; electron-withdrawing groups (e.g., pyrazole nitrogen) may slightly enhance acidity compared to non-heterocyclic analogs .

Biological Activity

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is a compound that has recently gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Overview of Biological Activity

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. Additionally, compounds with similar structures have been investigated for their roles as enzyme inhibitors and in modulating various biological pathways, suggesting that this compound could have significant therapeutic potential.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. The precise molecular targets and pathways are still under investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group at position 1 | Exhibits different solubility and reactivity |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group at position 3 | Potentially different biological activity profiles |

| 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | Cyclobutyl instead of cyclopropyl | May show distinct pharmacological properties |

The presence of the cyclopropyl group in this compound is believed to enhance its stability and reactivity compared to other pyrazole derivatives, contributing to its distinct biological activities and potential therapeutic applications .

Synthesis Methods

Various synthesis methods for this compound have been reported. These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties. Notable synthetic routes include:

- Condensation Reactions : Involving cyclopropyl hydrazine and appropriate carboxylic acids.

- Cyclization Techniques : Utilizing various reagents to facilitate the formation of the pyrazole ring structure.

These synthetic methodologies are crucial for advancing research into the compound's potential applications in drug development and other fields .

Case Studies and Research Findings

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. For instance:

- Antimicrobial Activity : Research indicates that similar pyrazole compounds exhibit significant antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values around 25.1 µM .

Furthermore, studies on cancer cell lines have shown that certain pyrazole derivatives can inhibit cell growth effectively. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Cyclocondensation of ethyl acetoacetate with cyclopropyl-substituted hydrazines is a common route. Reaction optimization (e.g., temperature, solvent polarity) is critical. For example, using DMF-DMA as a catalyst in cyclocondensation improves regioselectivity . Yield can be enhanced by maintaining anhydrous conditions and controlled pH (6.5–7.5) during hydrolysis of ester intermediates .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR detects cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole ring protons (δ 7.2–8.1 ppm). NMR confirms carboxylic acid resonance at ~170 ppm .

- IR : Strong absorption bands at 1680–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 193.097) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental vs. theoretical structural data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths and angles. Compare computed IR spectra with experimental data to identify deviations caused by intermolecular hydrogen bonding in the solid state . For crystallographic disagreements, refine X-ray data using software like SHELXL to account for thermal motion .

Q. What strategies mitigate byproduct formation during cyclopropane ring functionalization?

- Methodological Answer :

- Catalyst Selection : Palladium-catalyzed cross-coupling minimizes ring-opening side reactions .

- Temperature Control : Maintain sub-0°C conditions during cyclopropane ring introduction to prevent retro-Diels-Alder decomposition .

- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during ring modification, followed by TFA-mediated deprotection .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer :

- Stability Studies : Use HPLC to track degradation under varying pH (2–12). The compound degrades rapidly at pH >10 due to base-catalyzed hydrolysis of the cyclopropane ring .

- Solvent Optimization : Acetonitrile/water (70:30) with 0.1% formic acid enhances stability during analytical quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay systems?

- Methodological Answer :

- Assay Validation : Replicate studies in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC values may arise from differences in membrane permeability .

- Metabolite Screening : Use LC-MS to identify active metabolites in cell-based systems that may not exist in enzyme assays .

Q. Why do crystallographic data sometimes show unexpected bond angles in the pyrazole ring?

- Methodological Answer : Crystal packing forces (e.g., π-π stacking, hydrogen bonds) distort bond angles. Compare multiple crystal structures (e.g., Cambridge Structural Database entries) to distinguish intrinsic molecular geometry from lattice effects .

Reference Table: Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.